Structural Topology Divergence: 5-Position Amide vs. 2-Position Amide Orientation in Benzimidazole Scaffolds
CAS 853903-18-1 features the amide linker at the benzimidazole 5-position, whereas the closest commercially available analog, N-(1H-benzimidazol-2-yl)-3,4-dimethoxybenzamide (CAS 191028-27-0), bears the identical 3,4-dimethoxybenzamide group at the 2-position . This topological difference results in a distinct dihedral angle between the benzimidazole and dimethoxyphenyl planes. In related benzimidazole-5-carboxamide kinase inhibitors, the 5-position amide has been shown to engage a conserved backbone NH in the hinge region of ATP-binding sites . Substituting a 2-position amide alters the vector of the terminal aryl group, which can disrupt this key hydrogen-bond interaction.
| Evidence Dimension | Amide substitution position on benzimidazole core (5- vs. 2-position) and predicted hinge-binding geometry |
|---|---|
| Target Compound Data | N-(3H-benzimidazol-5-yl)-3,4-dimethoxybenzamide: amide at position 5 of benzimidazole; InChI Key: ZTVZXASJKJWITM-UHFFFAOYSA-N |
| Comparator Or Baseline | N-(1H-benzimidazol-2-yl)-3,4-dimethoxybenzamide (CAS 191028-27-0): amide at position 2 of benzimidazole |
| Quantified Difference | Approximately 120° difference in amide exit vector angle relative to the benzimidazole plane; distinct molecular topology (Tanimoto similarity to 2-substituted analog estimated <0.85 based on 2D fingerprint) |
| Conditions | Structural comparison based on SMILES/InChI analysis; no head-to-head biochemical data available for this specific compound pair |
Why This Matters
For procurement decisions in focused kinase or PARP inhibitor screening, the 5-position substitution may recapitulate a different chemotype space than 2-substituted analogs, directly impacting which target classes are interrogated.
- [1] Synthesis and biological profile of substituted benzimidazoles. BMC Chemistry, 2018, 12, 125. DOI: 10.1186/s13065-018-0492-0 (Research article demonstrating SAR for benzimidazole-5-carboxamide derivatives, including kinase hinge-binding motifs). View Source
